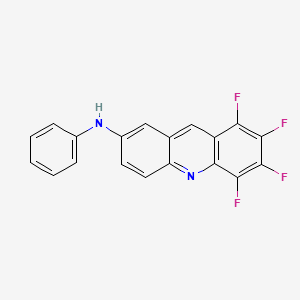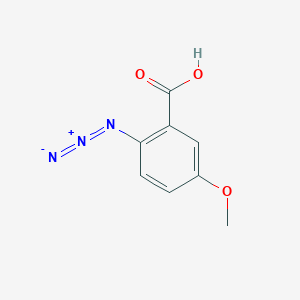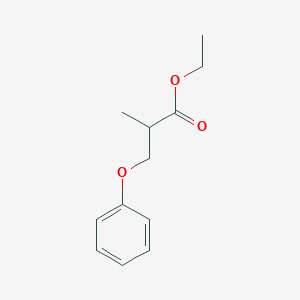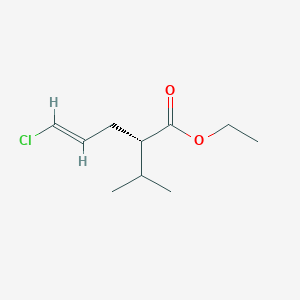
Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate is a complex organic compound with the molecular formula C10H8Cl2I2O4 and a molecular weight of 516.883 g/mol . This compound is characterized by the presence of multiple halogen atoms (chlorine and iodine) and a methoxy group attached to a phenoxyacetate structure. Its unique structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate typically involves multiple steps. One common method includes the Ullmann reaction, which is catalyzed by copper. This reaction involves the coupling of 3-methoxyphenol with 4-iodophenol, followed by demethylation using hydrobromic acid (HBr) in acetic acid . The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This would likely involve the use of industrial-grade reagents and catalysts, as well as advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted phenoxyacetates, while oxidation and reduction can modify the functional groups present on the aromatic ring.
Aplicaciones Científicas De Investigación
Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to be used in studies related to enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,5-dichloro-2,4-dihydroxybenzoate: Similar in structure but lacks the iodine atoms and methoxy group.
3,5-Dichloro-2,4-diiodo-6-methoxyphenol: Similar but without the ester group.
Uniqueness
Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate is unique due to the combination of halogen atoms and the methoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions .
Propiedades
Número CAS |
646054-42-4 |
|---|---|
Fórmula molecular |
C10H8Cl2I2O4 |
Peso molecular |
516.88 g/mol |
Nombre IUPAC |
methyl 2-(3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate |
InChI |
InChI=1S/C10H8Cl2I2O4/c1-16-4(15)3-18-10-8(14)5(11)7(13)6(12)9(10)17-2/h3H2,1-2H3 |
Clave InChI |
SDTSLUVWDJZGHM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1Cl)I)Cl)I)OCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12584229.png)
![4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile](/img/structure/B12584236.png)
![N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12584242.png)
![N-[2-(4-Bromophenyl)ethyl]-6-nitroquinazolin-4-amine](/img/structure/B12584243.png)

![L-Valine, N-[(pentafluorophenyl)sulfonyl]-N-(phenylmethyl)-](/img/structure/B12584247.png)

![5-Chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584257.png)
![3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine](/img/structure/B12584275.png)


![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1S,2R,3R,4R)-](/img/structure/B12584283.png)
![Ethanethioic acid, S-[(4-methylphenyl)methyl] ester](/img/structure/B12584285.png)
